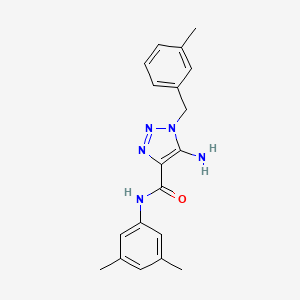

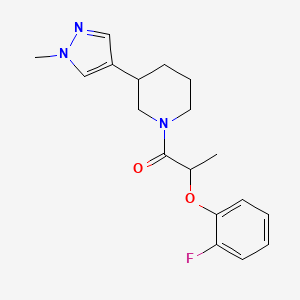

5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound ‘5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide’ is a versatile material used in scientific research1. Its unique structure allows for various applications, including drug discovery, catalysis, and material synthesis1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound.Molecular Structure Analysis

I’m sorry, but I couldn’t find any information about the molecular structure of this compound.Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find any information about the physical and chemical properties of this compound.Applications De Recherche Scientifique

Solid-Phase Synthesis of C-Terminal Peptide Amides

A method for the solid-phase synthesis of C-terminal peptide amides under mild conditions has been developed. This approach uses polymer-supported benzylamides for the stepwise elaboration of peptide chains, demonstrating the utility in synthesizing peptides such as tetragastrin and methionine-enkephalinamide with high yields and purities (Albericio & Bárány, 2009).

Synthesis of Triazole Derivatives

Research on the synthesis of 1,2,3-triazole analogues has led to the development of various compounds by reducing 4-amino-5-cyanotriazoles. These compounds have been studied for their potential applications in creating new chemical entities with varied functional groups (Albert, 1970).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has shown that some compounds possess good to moderate antimicrobial activities against test microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates aimed at preparing triazole-based scaffolds has been conducted. This work is significant for the preparation of peptidomimetics or biologically active compounds, illustrating the versatility of triazole compounds in medicinal chemistry (Ferrini et al., 2015).

Safety And Hazards

Orientations Futures

Given its applications in drug discovery, catalysis, and material synthesis1, it’s likely that future research will continue to explore these areas. However, without more specific information, it’s difficult to predict exact future directions.

Please note that this is a very specific and technical topic, and the available information might be limited. For a more detailed analysis, I would recommend consulting a specialist or conducting a more thorough literature review.

Propriétés

IUPAC Name |

5-amino-N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-5-4-6-15(8-12)11-24-18(20)17(22-23-24)19(25)21-16-9-13(2)7-14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTCBJAPUGOSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)

![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)

![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)

![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)